(S)-2-Methoxycyclohexanone
Overview
Description
(S)-2-Methoxycyclohexanone is an organic compound with the molecular formula C7H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Methoxycyclohexanone can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-methoxycyclohexanone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the use of chiral auxiliaries in the synthesis process to achieve the desired stereochemistry.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the selective formation of the (S)-enantiomer. The reaction conditions typically include controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under appropriate conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of substituted cyclohexanones.
Scientific Research Applications
(S)-2-Methoxycyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-Methoxycyclohexanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methoxycyclohexanone: The racemic mixture of the compound.
®-2-Methoxycyclohexanone: The enantiomeric counterpart of (S)-2-Methoxycyclohexanone.
2-Methoxycyclohexanol: The reduced form of 2-Methoxycyclohexanone.
Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its racemic mixture or other enantiomers. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific chiral interactions.
Properties
IUPAC Name |
(2S)-2-methoxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURPHZXCLFDX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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